

Human FBXO44 Gene: A Technical Guide to Its Structure, Variants, and Function

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Compound of Interest

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Abstract

F-box protein 44 (FBXO44) is a member of the F-box protein family, characterized by an approximately 40 amino acid F-box motif. As a component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex, FBXO44 plays a crucial role in substrate recognition and subsequent proteasomal degradation of target proteins. This guide provides a comprehensive overview of the human FBXO44 gene, detailing its genomic structure, transcript variants, and known genetic variations. Furthermore, it delves into the functional roles of the FBXO44 protein, particularly its involvement in critical signaling pathways such as BRCA1 degradation and the silencing of repetitive elements. Detailed experimental protocols for studying FBXO44 and its interactions are also provided to facilitate further research and therapeutic development.

FBXO44 Gene Structure

The human FBXO44 gene is located on the p arm of chromosome 1.^{[1][2]} It is a protein-coding gene with multiple transcript variants, giving rise to at least two distinct protein isoforms.^[3]

Genomic Location and Organization

The following table summarizes the genomic details of the FBXO44 gene.

Feature	Details
Gene Symbol	FBXO44
Full Name	F-box protein 44
Aliases	FBG3, FBX30, FBX44, FBXO6A, MGC14140[1] [4]
Genomic Coordinates (GRCh38)	Chromosome 1: 11,650,618-11,663,327 (forward strand)[1][2]
Gene ID	93611[3]
Ensembl ID	ENSG00000132879[1][2]

Transcript Variants

Several alternatively spliced transcript variants of FBXO44 have been identified, leading to the production of different protein isoforms. The major transcripts are detailed below.

Transcript ID (Ensembl)	Name	Length (bp)	Protein (aa)	Biotype
ENST00000251547.10	FBXO44-202	2928	255	Protein coding
ENST00000592202.5	FBXO44-206	823	133	Nonsense mediated decay
ENST00000452149.5	FBXO44-201	1633	218	Nonsense mediated decay

Data sourced from Ensembl.[1][2][5][6]

FBXO44 Gene Variants

Genetic variations in the FBXO44 gene have been reported, although their clinical significance is still under investigation. Diseases that have been associated with FBXO44 include Congenital Disorder of Deglycosylation 1.[7]

Variant ID (dbSNP)	Variant Type	Clinical Significance (ClinVar)	Associated Phenotype
rs77253509	SNV	Uncertain significance	Not specified
rs149594848	SNV	Uncertain significance	Not specified
rs199799496	SNV	Uncertain significance	Not specified

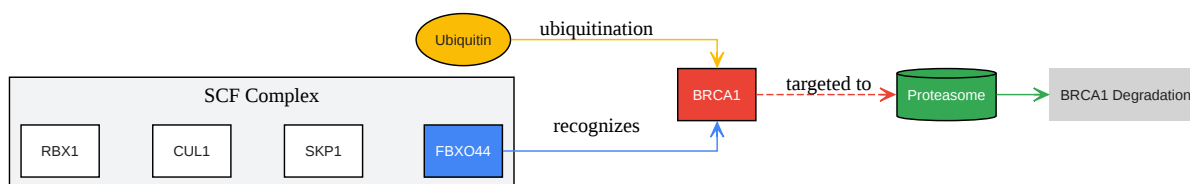
Data sourced from GeneCards and dbSNP. Further research is required to establish definitive genotype-phenotype correlations.[7]

FBXO44 Protein and Signaling Pathways

The FBXO44 protein functions as a substrate recognition component of the SCF E3 ubiquitin ligase complex.[4] This complex targets specific proteins for ubiquitination and subsequent degradation by the proteasome.

SCF(FBXO44)-Mediated Degradation of BRCA1

FBXO44 is implicated in the degradation of the breast cancer susceptibility protein 1 (BRCA1). [8][9] The SCF complex containing FBXO44 recognizes and ubiquitinates BRCA1, leading to its proteasomal degradation.[8][9] This process is thought to play a role in the development of sporadic breast cancer.[8]

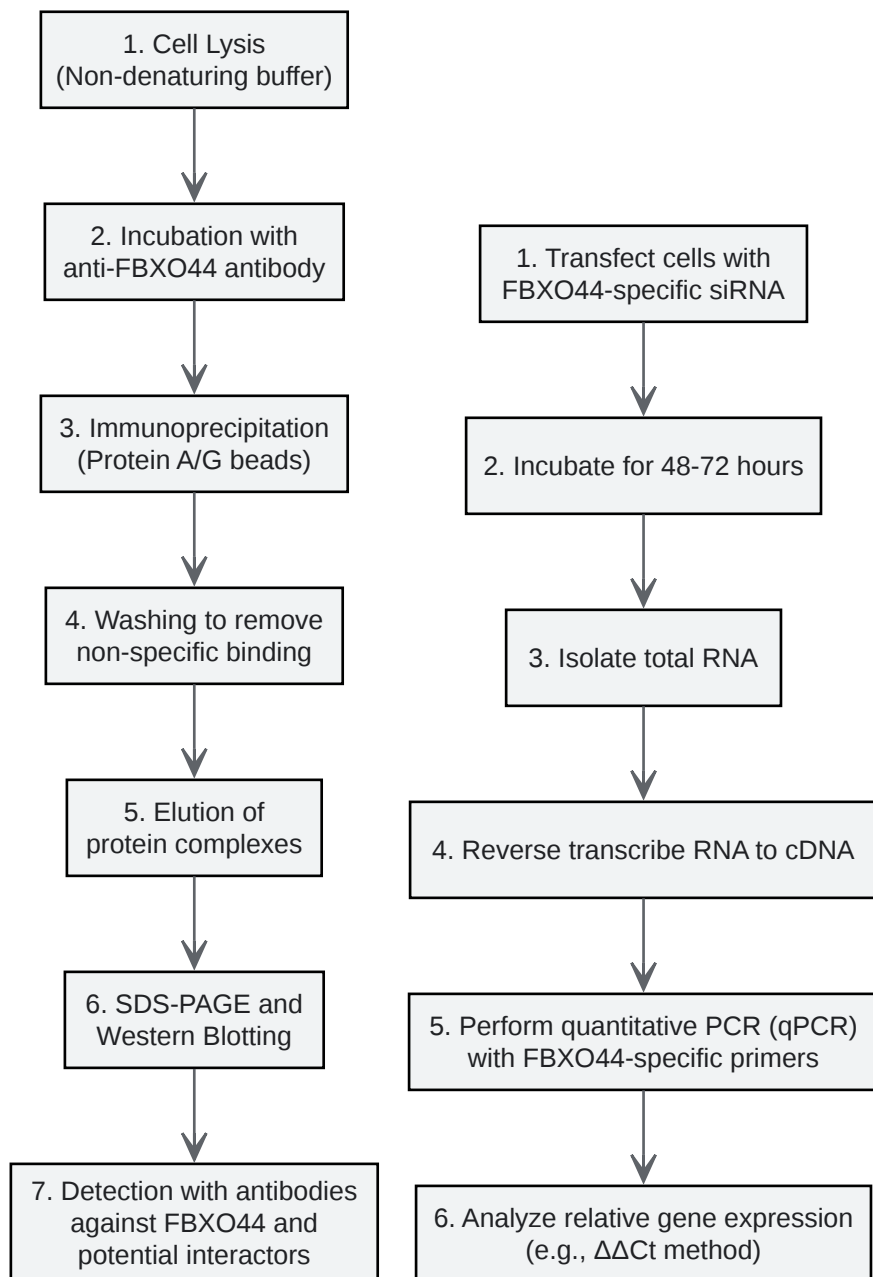
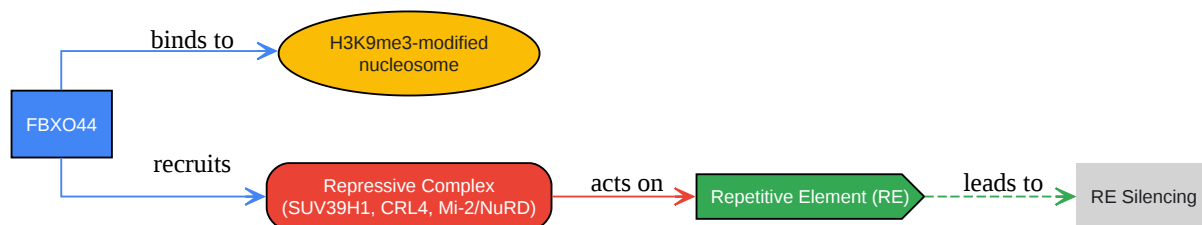


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FBXO44-mediated BRCA1 degradation pathway.

FBXO44 in Repetitive Element Silencing

FBXO44 plays a critical role in silencing repetitive elements (REs) in cancer cells.[\[10\]](#)[\[11\]](#) It binds to histone H3 trimethylated at lysine 9 (H3K9me3)-modified nucleosomes at the replication fork and recruits a repressive complex including SUV39H1, CRL4, and Mi-2/NuRD to transcriptionally silence REs after DNA replication.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)



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